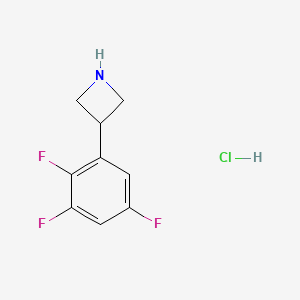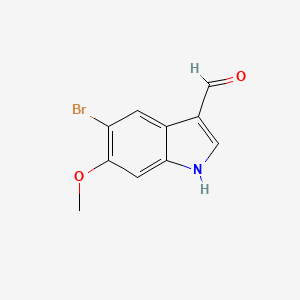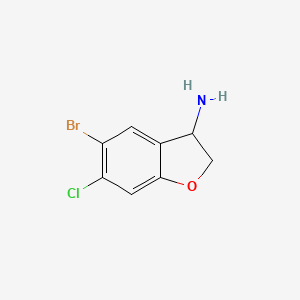
(S)-5-Bromo-6-chloro-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Bromo-6-chloro-2,3-dihydrobenzofuran-3-amine is a chiral compound belonging to the class of benzofurans. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzofuran ring, along with an amine group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-6-chloro-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The benzofuran ring is first brominated and chlorinated under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Formation of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-6-chloro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(S)-5-Bromo-6-chloro-2,3-dihydrobenzofuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-6-chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s effects are likely mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloro-2,3-dihydrobenzofuran-3-amine: The non-chiral version of the compound.
5-Bromo-2,3-dihydrobenzofuran-3-amine: Lacks the chlorine atom.
6-Chloro-2,3-dihydrobenzofuran-3-amine: Lacks the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the (S)-configuration, makes (S)-5-Bromo-6-chloro-2,3-dihydrobenzofuran-3-amine unique. This specific arrangement of atoms can impart distinct chemical and biological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
5-bromo-6-chloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2 |
InChI Key |
DCGZAWXVCQYIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


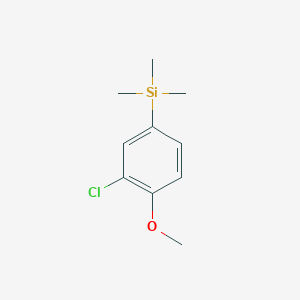
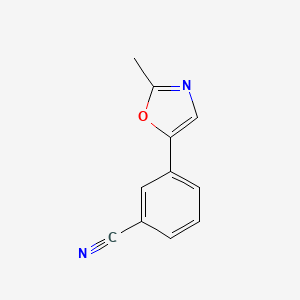
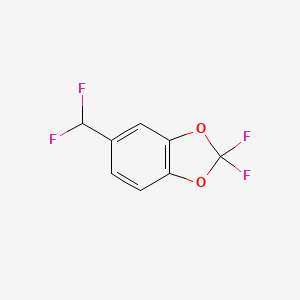
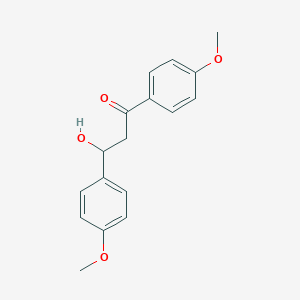
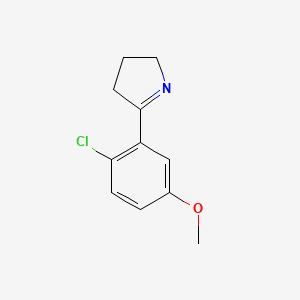

![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
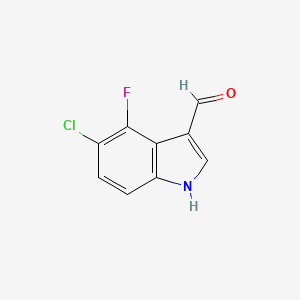
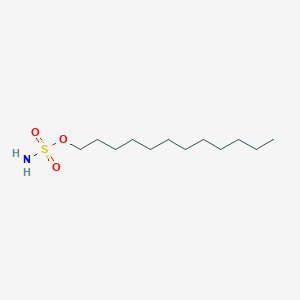
![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
